molecular formula C11H8Cl2N2O B2616770 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide CAS No. 946159-54-2

1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2616770
CAS No.: 946159-54-2
M. Wt: 255.1
InChI Key: JWBIWFDAFDHNGQ-UHFFFAOYSA-N
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Description

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative with the molecular formula C₁₁H₈N₂OCl₂. This compound has garnered interest due to its unique structural properties and potential biological activities. It is characterized by the presence of a cyano group, a dichlorophenyl group, and a cyclopropane ring, making it a subject of study in various scientific fields .

Preparation Methods

The synthesis of 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide involves several steps. One common method includes the reaction of 2,4-dichlorophenylamine with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization to yield the desired cyclopropane derivative. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The biological activity of 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is primarily attributed to its inhibition of ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids in bacteria and plants. The compound binds to the active site of KARI, preventing the enzyme from catalyzing its reaction, thereby inhibiting the growth of the target organism .

Comparison with Similar Compounds

1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on KARI, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-7-1-2-9(8(13)5-7)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBIWFDAFDHNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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